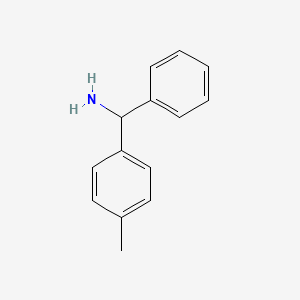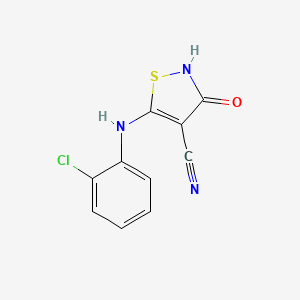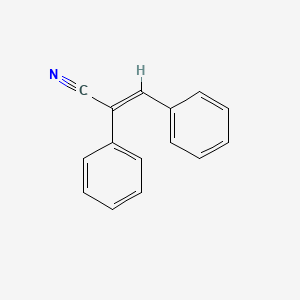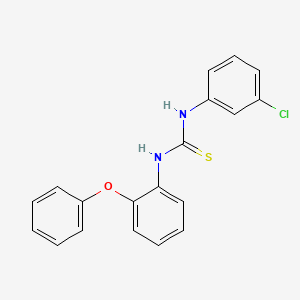
4-Méthylbenzhydrylamine
Vue d'ensemble
Description
4-Methylbenzhydrylamine is an organic compound with the molecular formula C14H15N. It is a derivative of benzhydrylamine, where a methyl group is attached to the benzene ring. This compound is commonly used in the synthesis of peptide amides and serves as a solid-phase peptide synthesis (SPPS) reagent.
Applications De Recherche Scientifique
4-Methylbenzhydrylamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of peptide amides and other organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is employed in the production of specialty chemicals and polymers.
Mécanisme D'action
Target of Action
4-Methylbenzhydrylamine (MBHA) is primarily used as a solid support for the synthesis of peptide amides . It is a resin that is extensively used in peptide synthesis . The primary targets of MBHA are the amino acids or carboxylic acids that can be attached using standard methods of amide bond formation .
Mode of Action
MBHA interacts with its targets (amino acids or carboxylic acids) through amide bond formation . This interaction allows the synthesis of peptide amides on a solid support, facilitating the process of peptide synthesis .
Biochemical Pathways
The synthesis of peptide amides can influence numerous biochemical pathways depending on the specific peptides being synthesized .
Result of Action
The primary result of MBHA’s action is the successful synthesis of peptide amides . These peptide amides can have various biological effects depending on their specific structures and functions. For example, some peptide amides synthesized using MBHA have been used to study the treatment of hyperphosphataemia in patients with end-stage renal failure .
Action Environment
The efficacy and stability of MBHA are influenced by various environmental factors. For instance, the particle size of the MBHA resin can affect its loading capacity . Furthermore, the storage temperature can impact the stability of the resin . Therefore, optimal conditions are necessary to ensure the effective use of MBHA in peptide synthesis.
Analyse Biochimique
Biochemical Properties
4-Methylbenzhydrylamine plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with enzymes such as peptidases and proteases, facilitating the cleavage and formation of peptide bonds. The compound also interacts with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, which stabilize the structure of peptides and proteins. These interactions are crucial for the proper folding and function of proteins, making 4-Methylbenzhydrylamine an essential component in biochemical research .
Cellular Effects
4-Methylbenzhydrylamine has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It affects cell function by modulating the activity of key signaling molecules such as kinases and phosphatases. This modulation can lead to changes in gene expression, resulting in altered cellular responses. Additionally, 4-Methylbenzhydrylamine impacts cellular metabolism by influencing the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of 4-Methylbenzhydrylamine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific sites on enzymes and proteins, altering their conformation and activity. This binding can either inhibit or activate the enzyme, depending on the nature of the interaction. Furthermore, 4-Methylbenzhydrylamine can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methylbenzhydrylamine can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH levels. Long-term studies have shown that 4-Methylbenzhydrylamine can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-Methylbenzhydrylamine vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote normal physiological processes. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s beneficial effects are only seen within a specific dosage range, beyond which toxicity occurs .
Metabolic Pathways
4-Methylbenzhydrylamine is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolic pathways are essential for the compound’s detoxification and elimination from the body. Additionally, 4-Methylbenzhydrylamine can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .
Transport and Distribution
Within cells and tissues, 4-Methylbenzhydrylamine is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s movement across cellular membranes and its accumulation in specific cellular compartments. The transport and distribution of 4-Methylbenzhydrylamine are crucial for its biological activity, as they determine the compound’s localization and concentration within the cell .
Subcellular Localization
The subcellular localization of 4-Methylbenzhydrylamine is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the cytoplasm, nucleus, or other organelles, where it exerts its effects on cellular function. The activity and function of 4-Methylbenzhydrylamine are closely linked to its subcellular localization, as the compound’s interactions with biomolecules are often compartment-specific .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Methylbenzhydrylamine can be synthesized through various methods. One common approach involves the reaction of 4-methylbenzyl chloride with ammonia or an amine under basic conditions. The reaction typically proceeds as follows: [ \text{C}_7\text{H}_7\text{CH}_2\text{Cl} + \text{NH}_3 \rightarrow \text{C}_7\text{H}_7\text{CH}_2\text{NH}_2 + \text{HCl} ]
Industrial Production Methods: In industrial settings, 4-Methylbenzhydrylamine is often produced using large-scale batch reactors. The process involves the reaction of 4-methylbenzyl chloride with an excess of ammonia in the presence of a solvent such as ethanol. The reaction mixture is then heated to facilitate the formation of the desired product, which is subsequently purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methylbenzhydrylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives.
Comparaison Avec Des Composés Similaires
Benzhydrylamine: Lacks the methyl group on the benzene ring.
4-Methylbenzylamine: Contains a methyl group on the benzene ring but lacks the secondary amine structure.
4-Methylbenzyl chloride: A precursor in the synthesis of 4-Methylbenzhydrylamine.
Uniqueness: 4-Methylbenzhydrylamine is unique due to its specific structure, which combines the properties of both benzhydrylamine and 4-methylbenzylamine. This combination allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis.
Propriétés
IUPAC Name |
(4-methylphenyl)-phenylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-11-7-9-13(10-8-11)14(15)12-5-3-2-4-6-12/h2-10,14H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPQFNXOFFPHJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10970462 | |
| Record name | 1-(4-Methylphenyl)-1-phenylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10970462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55095-21-1 | |
| Record name | 4-Methylbenzhydrylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055095211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Methylphenyl)-1-phenylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10970462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(2-methoxyphenoxy)ethyl]-2-oxo-1H-quinoline-4-carboxamide](/img/structure/B1223397.png)

![METHYL 4-(3-{[(E)-N'-(2,5-DICHLOROPHENYL)-N-METHYLCARBAMIMIDOYL]SULFANYL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE](/img/structure/B1223403.png)
![1-[1-(1-Adamantyl)butyl]-3-(2-oxolanylmethyl)thiourea](/img/structure/B1223406.png)
![1-[(2,2-dimethyl-3H-benzofuran-7-yl)oxy]-3-(2-pyridinylmethylamino)-2-propanol](/img/structure/B1223408.png)
![N-[4-[[2-(4-hydroxyphenyl)-1,3-dioxo-5-isoindolyl]oxy]phenyl]-2-thiophenecarboxamide](/img/structure/B1223410.png)


![7-Chloro-4-[4-(3,4-dimethylphenyl)sulfonyl-1-piperazinyl]quinoline](/img/structure/B1223413.png)
![N-[4-({[(4-tert-butylphenyl)carbonyl]carbamothioyl}amino)-2-methoxyphenyl]thiophene-2-carboxamide](/img/structure/B1223414.png)
![(E)-2-cyano-3-[5-(2-nitrophenyl)furan-2-yl]-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B1223416.png)

![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-(pentanoylamino)-3-thiophenecarboxylate](/img/structure/B1223422.png)
![N-[5-methyl-2-(4-methylphenyl)-3-pyrazolyl]-2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-9-yl)oxy]acetamide](/img/structure/B1223424.png)
